

Spectroscopic and Structural Elucidation of Venuloside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Venuloside A	
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This guide provides a comprehensive overview of the spectroscopic data for **Venuloside A**, a monoterpene glycoside identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3). The following sections detail the high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) data, along with the experimental protocols utilized for its isolation and characterization. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

High-Resolution Mass Spectrometry (HRESIMS) Data

Venuloside A was isolated as an optically active clear oil.[1][2] Its molecular formula was determined to be C₂₃H₃₆O₇ through HRESIMS analysis.[1][2]

Parameter	Observed Value	Calculated Value	lon
m/z	447.235553	447.235325	[M + Na]+

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of **Venuloside A** were recorded in benzene-d₆ (C₆D₆) on a 600 MHz and 150 MHz spectrometer, respectively.[1][2] The chemical shifts (δ) are reported in parts per million (ppm).



¹H NMR Data (600 MHz, C₆D₆)

The 1 H NMR spectrum revealed the presence of two sp²-hybridized methines, six sp³-hybridized methines, three diastereotopic methylene pairs, and seven sp³-hybridized methyls. [1][2] Key proton chemical shifts and coupling constants for the β -fucopyranoside moiety are detailed below.[1][2]

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
H-1'	4.47	d	7.8
H-2'	5.66	dd	10.3, 7.8
H-3'	5.16	dd	10.4, 3.2
H-4'	3.72	br d	3.2
H-5'	3.10	br q	6.3
H-6'-Me	1.17	d	6.3

¹³C NMR Data (150 MHz, C₆D₆)

The ¹³C NMR spectrum showed a total of 23 carbon signals, consistent with the proposed molecular formula. The assignments for the carbon atoms are as follows.[1][2]

Carbon Type	Chemical Shift (δ ppm)
Carbonyls	168.9, 165.8
Quaternary Carbons	157.7, 133.6, 79.4
Olefinic Resonances	121.4, 116.4
Oxymethines	95.9, 73.8, 70.4, 70.3, 70.0
Methine	44.4
Methylenes	31.3, 26.96, 24.0
Methyls	27.02, 23.9, 23.53, 23.52, 20.7, 20.2, 16.6



Experimental Protocols

Isolation of Venuloside A

Venuloside A was isolated from the plant Pittosporum venulosum.[1] The dried and ground plant material (10 g) was sequentially extracted with hexane (250 mL), CH₂Cl₂ (250 mL), and MeOH (2 x 250 mL). The extracts were combined and concentrated to yield a dark green oil. A solvent-solvent partition was performed, with the compounds of interest being concentrated in the hexane fraction. This fraction was then subjected to flash silica oxide chromatography, eluting with a gradient of hexane to ethyl acetate. **Venuloside A** was obtained from the fraction eluting with a 6:4 hexane/EtOAc mixture.[1]

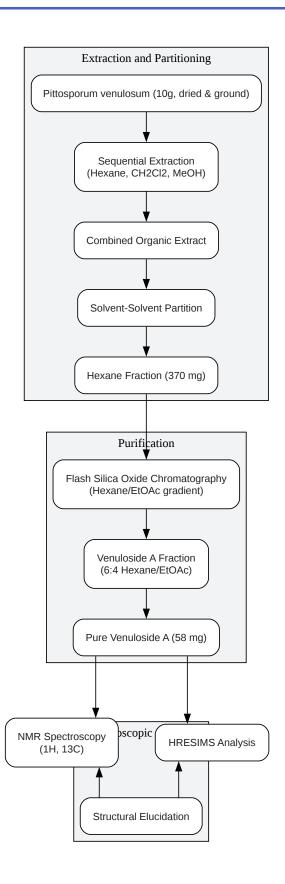
Spectroscopic Analysis

- NMR Spectroscopy: NMR spectra were recorded at 30 °C on either a Varian 500 or 600 MHz Unity INOVA spectrometer, with the latter equipped with a triple resonance cold probe. The ¹H and ¹³C NMR chemical shifts were referenced to the solvent peaks of benzene-d₆ at δH 7.20 and δC 128.0, respectively.[1]
- HRESIMS: High-resolution electrospray ionization mass spectra were recorded on a Bruker Daltronics Apex III 4.7e Fourier-transform mass spectrometer.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and spectroscopic analysis of **Venuloside A**.





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Caption: Experimental workflow for the isolation and structural elucidation of **Venuloside A**.



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References

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Venuloside A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388213#spectroscopic-data-for-venuloside-a-nmr-hresims]

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